![molecular formula C14H16N5O9P B13723719 4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2lambda-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid](/img/structure/B13723719.png)
4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2lambda-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Monosuccinyladenosine 3’:5’-cyclic monophosphate is a derivative of cyclic adenosine monophosphate (cAMP). It is a synthetic analog that has been modified to include a succinyl group at the 2’-O position. This compound is primarily used in biochemical research to study cAMP-mediated processes within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Monosuccinyladenosine 3’:5’-cyclic monophosphate involves the succinylation of adenosine 3’:5’-cyclic monophosphate. The reaction typically uses succinic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective succinylation at the 2’-O position .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves scaling up the reaction while ensuring purity and yield through optimized reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2’-O-Monosuccinyladenosine 3’:5’-cyclic monophosphate can undergo various chemical reactions, including:
Hydrolysis: The succinyl group can be hydrolyzed under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Adenosine 3’:5’-cyclic monophosphate and succinic acid.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’-O-Monosuccinyladenosine 3’:5’-cyclic monophosphate is widely used in scientific research due to its ability to mimic cAMP. Its applications include:
Biochemistry: Studying cAMP-mediated signaling pathways and protein interactions.
Cell Biology: Investigating cellular responses to cAMP analogs and their effects on cell proliferation and differentiation.
Medicine: Exploring potential therapeutic applications in diseases where cAMP signaling is disrupted.
Industry: Used in the development of diagnostic assays and biochemical reagents
Mecanismo De Acción
The compound exerts its effects by mimicking the natural cAMP molecule. It binds to cAMP-dependent protein kinases and other cAMP-binding proteins, activating or inhibiting various signaling pathways. The succinyl modification allows for selective interactions and can be used to study specific aspects of cAMP signaling .
Comparación Con Compuestos Similares
Adenosine 3’5’-cyclic monophosphate (cAMP): The natural form of the compound.
8-Bromo-cAMP: A brominated analog used for increased stability and membrane permeability.
Dibutyryl-cAMP: A butyrate esterified analog used for enhanced cell permeability.
Uniqueness: 2’-O-Monosuccinyladenosine 3’:5’-cyclic monophosphate is unique due to its succinyl modification, which allows for specific biochemical studies that are not possible with other cAMP analogs. This modification provides a tool for researchers to dissect cAMP-mediated processes with greater precision .
Propiedades
IUPAC Name |
4-[[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N5O9P/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPSLGPIZRJDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N5O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13723636.png)
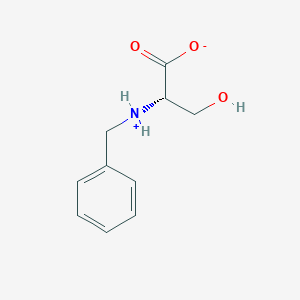
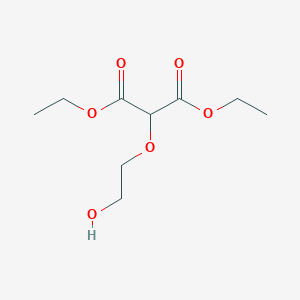
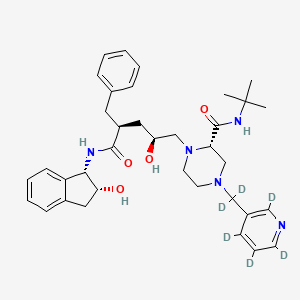
![(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13723656.png)
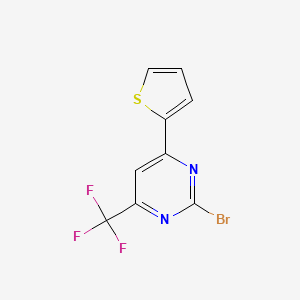

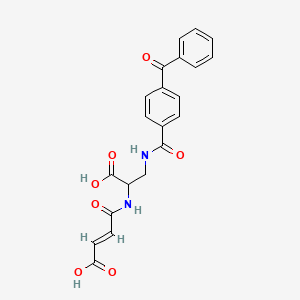

![1-(2-Methyl-propane-1-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723701.png)



![4-[1-(3-Fluoro-benzyl)-1H-pyrazol-4-yl]-benzaldehyde](/img/structure/B13723729.png)
